molecular formula C5H11NO5 B12559087 1-(2-Hydroxyethoxy)-3-nitropropan-2-OL CAS No. 142116-88-9

1-(2-Hydroxyethoxy)-3-nitropropan-2-OL

Cat. No.: B12559087
CAS No.: 142116-88-9
M. Wt: 165.14 g/mol
InChI Key: UGNMHAAVVMHERF-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethoxy)-3-nitropropan-2-OL is a nitro-substituted propanol derivative characterized by a 2-hydroxyethoxy group at position 1 and a nitro (-NO₂) group at position 3. The hydroxyethoxy moiety likely enhances hydrophilicity, enabling hydrogen bonding and aqueous solubility, distinguishing it from purely alkyl ether analogs .

Properties

CAS No.

142116-88-9

Molecular Formula

C5H11NO5

Molecular Weight

165.14 g/mol

IUPAC Name

1-(2-hydroxyethoxy)-3-nitropropan-2-ol

InChI

InChI=1S/C5H11NO5/c7-1-2-11-4-5(8)3-6(9)10/h5,7-8H,1-4H2

InChI Key

UGNMHAAVVMHERF-UHFFFAOYSA-N

Canonical SMILES

C(COCC(C[N+](=O)[O-])O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethoxy)-3-nitropropan-2-OL typically involves the reaction of 3-nitropropane-1,2-diol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the diol attacks the ethylene oxide, resulting in the formation of the hydroxyethoxy group.

Industrial Production Methods: Industrial production of 1-(2-Hydroxyethoxy)-3-nitropropan-2-OL can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the product. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of a strong base such as sodium hydroxide to catalyze the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethoxy)-3-nitropropan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products Formed:

    Oxidation: Formation of 1-(2-Hydroxyethoxy)-3-oxopropane.

    Reduction: Formation of 1-(2-Hydroxyethoxy)-3-aminopropan-2-OL.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(2-Hydroxyethoxy)-3-nitropropan-2-OL has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethoxy)-3-nitropropan-2-OL involves its interaction with various molecular targets. The hydroxyethoxy group can form hydrogen bonds with biomolecules, while the nitro group can participate in redox reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
1-(2-Hydroxyethoxy)-3-nitropropan-2-OL 2-hydroxyethoxy, nitro C₅H₁₁NO₅ ~177.15* Theoretical polarity, moderate solubility N/A
(2R,S)-1-(6-methoxyindol-5-yloxy)-3-(2-methoxyphenoxy)propan-2-ol Methoxyindole, methoxyphenoxy C₂₃H₂₉N₃O₅ 427.50 α1-/β-adrenoceptor binding affinity; antiarrhythmic activity
1-(2-ethoxyphenoxy)-3-(methylamino)propan-2-ol Ethoxyphenoxy, methylamino C₁₂H₁₇NO₃ 223.27 Safety concerns (handling precautions per SDS)
1-(2-Allyl-phenoxy)-3-amino-propan-2-ol Allyl-phenoxy, amino C₁₂H₁₅NO₂ 205.25 Commercial availability; unsaturated allyl group
1-(2-ethoxypropoxy)-2-propanol Ethoxypropoxy C₈H₁₈O₃ 162.23 Physical properties (e.g., boiling point, solubility)

*Theoretical molecular weight calculated based on formula.

Substituent-Driven Property Comparisons

Nitro vs. This could enhance stability in acidic environments but may also introduce explosivity risks, unlike the safer methylamino group in 1-(2-ethoxyphenoxy)-3-(methylamino)propan-2-ol . Methoxy groups in compounds reduce polarity, favoring lipid solubility and membrane permeability for receptor binding , whereas the hydroxyethoxy group in the target compound may improve aqueous solubility.

Ether Chain Variations: The hydroxyethoxy group (OCH₂CH₂OH) in the target compound offers hydrogen-bonding capability, unlike the ethoxypropoxy (OCH₂CH₂CH₂O-) chain in 1-(2-ethoxypropoxy)-2-propanol . This difference likely results in higher hydrophilicity and lower volatility.

Biological and Safety Profiles: Compounds with methoxyphenoxy or indole groups () exhibit adrenoceptor binding and cardiovascular activities , whereas the nitro group in the target compound may redirect reactivity toward electrophilic interactions (e.g., nitro-reduction metabolic pathways).

Physicochemical and Commercial Considerations

  • Solubility : The hydroxyethoxy group likely enhances water solubility compared to ethoxypropoxy derivatives (e.g., 162.23 Da compound in ).
  • Synthetic Accessibility: Allyl- and amino-substituted analogs (e.g., ) are commercially available, whereas nitro derivatives may require specialized nitration steps, increasing synthesis complexity.

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